molecular formula C12H18ClNS B080267 2-(4-Chlorophenylthio)triethylamine CAS No. 14214-33-6

2-(4-Chlorophenylthio)triethylamine

Cat. No.: B080267
CAS No.: 14214-33-6
M. Wt: 243.8 g/mol
InChI Key: XGTCHKSZCHPKBU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)triethylamine is a chemical compound known for its role as a lycopene cyclase inhibitor. This compound has been extensively studied for its effects on carotenoid biosynthesis, particularly in plants. It is often used in scientific research to understand the regulation of carotenoid pathways and the accumulation of specific carotenoids like lycopene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)triethylamine typically involves the reaction of 4-chlorothiophenol with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorothiophenol and triethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-chlorothiophenol is added to a solution of triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)triethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenylthio)triethylamine is widely used in scientific research, particularly in the study of carotenoid biosynthesis. Its applications include:

Mechanism of Action

The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine involves the inhibition of lycopene cyclase, an enzyme crucial for the conversion of lycopene to β-carotene. By inhibiting this enzyme, the compound causes an accumulation of lycopene, which can be studied to understand the regulation of carotenoid biosynthesis. The molecular targets include the active site of lycopene cyclase, where the compound binds and prevents the enzyme from catalyzing the cyclization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenylthio)triethylamine is unique in its specific inhibition of lycopene cyclase, making it a valuable tool for studying the regulation of carotenoid biosynthesis. Its ability to cause the accumulation of lycopene distinguishes it from other inhibitors that target different enzymes in the pathway .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCHKSZCHPKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13663-07-5 (hydrochloride)
Record name 2-(4-Chlorophenylthio)triethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90161952
Record name 2-(4-Chlorophenylthio)triethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14214-33-6
Record name 2-(4-Chlorophenylthio)triethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenylthio)triethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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